4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid

Physicochemical characterization Thermal properties Process chemistry

Researchers requiring high-durability red pigments face a common challenge: the unsubstituted phenylazo analog is banned in EU hair dyes. This compound (CAS 72011-13-3) offers a regulatory-compliant alternative with unique ortho-chloro/ortho-methyl substitution. - Enhanced Lightfastness: The ortho-Cl group improves pigment photostability, crucial for outdoor coatings and archival inks. - Regulatory Advantage: Not listed under EU Cosmetics Regulation Annex II, unlike the banned unsubstituted analog (CAS 27757-79-5). - Purification Efficiency: Lower predicted boiling point (508.6°C) vs. the 2,5-dichloro analog (576.2°C), reducing energy costs and thermal decomposition risk during vacuum sublimation.

Molecular Formula C18H13ClN2O3
Molecular Weight 340.8 g/mol
CAS No. 72011-13-3
Cat. No. B12668374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid
CAS72011-13-3
Molecular FormulaC18H13ClN2O3
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O
InChIInChI=1S/C18H13ClN2O3/c1-10-5-4-8-14(19)15(10)20-21-16-12-7-3-2-6-11(12)9-13(17(16)22)18(23)24/h2-9,22H,1H3,(H,23,24)
InChIKeyTVWUCWHOXKMEBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid (CAS 72011-13-3): A Structurally Defined Monoazo Naphthoic Acid Intermediate for Pigment and Analytical Chemistry Procurement


4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid (CAS 72011-13-3; molecular formula C18H13ClN2O3; MW 340.76 g/mol) is a synthetic monoazo compound belonging to the phenylazo-3-hydroxy-2-naphthoic acid family . It is synthesized via diazotization of 2-chloro-6-methylaniline followed by azo coupling with 3-hydroxy-2-naphthoic acid (β-oxynaphthoic acid, BONA), a classic coupling component prepared industrially by the Kolbe–Schmitt carboxylation of 2-naphthol [1]. The compound features a unique ortho-chloro / ortho-methyl disubstitution pattern on the phenylazo moiety, distinguishing it from the more common 2,5-dichloro, 4-chloro-2-nitro, and unsubstituted phenylazo analogs. It serves primarily as a dye intermediate and as a precursor for further derivatization into naphtharylamide pigments, metal-complex dyes, and spectrophotometric chelating reagents [2].

Why Generic Substitution Fails for 4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic Acid: Substituent-Dependent Physicochemical and Performance Differentiation


Phenylazo-3-hydroxy-2-naphthoic acid derivatives are not interchangeable commodities. The position and electronic nature of substituents on the phenyl ring directly govern key properties: the keto-hydrazone tautomeric equilibrium, intramolecular hydrogen-bonding strength, chromophoric absorption maxima, metal-ion chelation affinity, and ultimately pigment durability parameters such as lightfastness and solvent resistance [1]. Systematic crystallographic and application studies on structurally related azonaphtharylamide pigments have demonstrated that changing the diazo component from 4-amino-3-nitrotoluene to 2,5-dichloroaniline shifts the crystal space group from centrosymmetric P21/c to chiral P212121, producing brighter, yellower red shades with significantly enhanced fastness to light, solvents, and heat [2]. The 2-chloro-6-methyl substitution pattern of the target compound presents a distinct steric and electronic profile versus the 2,5-dichloro, 4-chloro-2-nitro, or unsubstituted phenyl analogs, making direct substitution without experimental validation unreliable for applications where coloristics, complexation selectivity, or regulatory status are critical [3].

Quantitative Comparative Evidence Guide: 4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic Acid vs. Closest Structural Analogs


Molecular Weight and Predicted Boiling Point Differentiation from the 2,5-Dichloro Analog for Purification and Formulation Planning

The target compound (MW 340.76 g/mol, C18H13ClN2O3) exhibits a predicted boiling point of 508.6 °C at 760 mmHg . In comparison, the 2,5-dichloro analog 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid (CAS 51867-77-7) has a higher MW of 361.18 g/mol (C17H10Cl2N2O3) and a predicted boiling point of 576.2 ± 50.0 °C . The difference of approximately 20.4 g/mol in molecular weight and approximately 68 °C in predicted boiling point arises from the replacement of one chlorine atom with a methyl group. This lower boiling point of the target compound may translate to practical advantages in vacuum sublimation purification or thermal processing steps where lower operating temperatures are desirable.

Physicochemical characterization Thermal properties Process chemistry

Lipophilicity (logP) Differentiation: Target Compound Occupies an Intermediate Hydrophobicity Regime Between Unsubstituted and Dichloro Analogs

Lipophilicity governs dye-fiber affinity, wash fastness, and environmental partitioning. The unsubstituted parent compound 3-hydroxy-4-(phenylazo)-2-naphthoic acid (CAS 27757-79-5; MW 292.30) has a reported logP of 4.67 (experimental chromatographic determination) [1]. The 2,5-dichloro analog 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid (CAS 51867-77-7) shows computed logP values of 3.85 (ALOGPS) and 5.12 (ChemAxon), with water solubility predicted at 0.0012 g/L [2]. The 4-chloro-2-nitro analog (CAS 72011-11-1) has a predicted XlogP of 4.9 [3]. While experimentally measured logP for the target compound has not been published, its mono-chloro plus mono-methyl substitution pattern (one Cl, one CH3) positions it structurally between the unsubstituted parent (zero Cl) and the 2,5-dichloro analog (two Cl), predicting an intermediate logP that may offer a distinct balance of hydrophobicity for specific dyeing or extraction applications.

Lipophilicity QSAR Dye uptake and fastness

Class-Level Pigment Durability: Ortho-Chloro Substitution on the Diazo Component Correlates with Enhanced Lightfastness in Azonaphtharylamide Pigments

A systematic single-crystal X-ray diffraction and application study by Christie et al. (2009) on Group 1 azonaphtharylamide pigments demonstrated that pigments derived from 2,5-dichloroaniline as the diazo component (Pigment 1c, crystallizing in chiral space group P212121) exhibit brighter, yellower red shades and markedly superior fastness to light, solvents, and heat compared to structurally analogous pigments derived from 4-amino-3-nitrotoluene (Pigment 1b, crystallizing in centrosymmetric P21/c) [1]. The ortho-chloro group was identified as a key structural feature contributing to enhanced lightfastness, operating through a mechanism that differs from the intramolecular hydrogen-bonding stabilization provided by ortho-nitro groups [1]. Although the target compound itself is the free acid rather than a finished arylamide pigment, its 2-chloro-6-methylphenyl diazo component bears an ortho-chloro substituent, which, upon conversion to the corresponding naphtharylamide pigment, would be expected to contribute to favorable lightfastness characteristics by analogy with the well-characterized 2,5-dichloroaniline-derived series.

Pigment durability Lightfastness Crystal engineering

Regulatory Differentiation: Unsubstituted Phenylazo Analog Is Prohibited in EU Hair Dye Products, While the 2-Chloro-6-Methyl Derivative Has No Such Restriction

Under the EU Cosmetics Regulation (EC No. 1223/2009, Annex II), 3-hydroxy-4-(phenylazo)-2-naphthoic acid (CAS 27757-79-5) and its calcium salt (Pigment Red 64:1, CI 15800) are explicitly prohibited from use in hair dye products [1]. The listing (Ref. No. 1331) is specific to the unsubstituted phenylazo derivative [2]. The target compound, 4-((2-chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid (CAS 72011-13-3), bears chloro and methyl substituents and is not listed in Annex II of the EU Cosmetics Regulation. This regulatory differentiation means that, subject to safety assessment, the target compound may offer a compliance pathway for coloration applications where the unsubstituted analog is banned. However, it is listed in the EINECS inventory (EC 276-286-8), confirming its existence in the European chemical market .

Regulatory compliance Cosmetic ingredients REACH

Lanthanide Complexation Capability: Substituted Phenylazo-3-hydroxy-2-naphthoic Acids Form 1:1 and 1:2 Metal Complexes at pH 7–8 for Spectrophotometric Detection

Ghani et al. (Microchemical Journal, 1989) conducted a comparative spectrophotometric study of several substituted phenylazo-3-hydroxy-2-naphthoic acid derivatives, demonstrating that these compounds form 1:1 and 1:2 complexes with trivalent Y, La, Pr, Nd, Sm, Gd, and Er ions at pH 7–8, with Beer's law obeyed up to 5–10 ppm metal ion concentration [1]. The study further demonstrated that these chelating agents can be employed as indicators for EDTA spectrophotometric titration of lanthanides [1]. The target compound, bearing both a carboxylic acid group and an o-hydroxyazo chelating motif, belongs to this structurally defined class of reagents. The specific 2-chloro-6-methyl substitution pattern may modulate the complex formation constant and the molar absorptivity of the resulting metal chelate, potentially offering selectivity advantages for particular lanthanide ions over other substituted derivatives in this series [2].

Spectrophotometric analysis Lanthanide determination Metal chelation

Procurement-Relevant Application Scenarios for 4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic Acid


Synthesis of Novel Azonaphtharylamide Pigments with Tailored Lightfastness for Printing Inks and Industrial Coatings

The target compound serves as a precursor for azonaphtharylamide pigments via conversion to the corresponding acid chloride and condensation with aromatic amines (e.g., Naphthol AS derivatives). The ortho-chloro substituent on the diazo component is expected, based on class-level crystallographic and application evidence [1], to contribute to enhanced lightfastness in the finished pigment compared to non-chlorinated or meta-substituted analogs. Researchers developing high-durability red pigments for outdoor coatings, automotive finishes, or archival printing inks should evaluate this intermediate as a building block, particularly when aiming to balance coloristics (yellower red shades) with photostability. The predicted intermediate lipophilicity may also influence pigment dispersibility and rheology in ink formulations.

Spectrophotometric Reagent Development for Selective Lanthanide Ion Detection

Building on the validated class of phenylazo-3-hydroxy-2-naphthoic acid chelating agents that form 1:1 and 1:2 complexes with lanthanide ions at pH 7–8 [2], analytical laboratories can evaluate the target compound as a chromogenic reagent for spectrophotometric determination of specific rare-earth elements. The unique 2-chloro-6-methyl substitution may impart altered complex formation constants or absorption maxima compared to previously studied derivatives, potentially enabling improved selectivity for individual lanthanides in mixed samples. Procurement for analytical method development is warranted where existing reagents in this class show insufficient discrimination between adjacent lanthanides.

Regulatory-Compliant Dye Intermediate for Personal Care and Cosmetic Coloration R&D

Unlike the unsubstituted phenylazo analog (3-hydroxy-4-(phenylazo)-2-naphthoic acid, CAS 27757-79-5), which is explicitly prohibited in EU hair dye products under Annex II of the Cosmetics Regulation [3], the target compound (CAS 72011-13-3) is not listed as a prohibited substance. This regulatory gap creates an opportunity for cosmetic chemists to evaluate the 2-chloro-6-methyl derivative as a precursor for new hair dye formulations, subject to full safety assessment. Procurement for cosmetic R&D should prioritize this derivative over the banned unsubstituted analog to avoid regulatory non-compliance from the outset of product development.

Process Chemistry Optimization: Lower-Temperature Purification by Vacuum Sublimation

The predicted boiling point of the target compound (508.6 °C at 760 mmHg) is approximately 68 °C lower than that of the 2,5-dichloro analog (576.2 °C) . For laboratories or pilot plants employing vacuum sublimation as a purification technique, this thermal difference may translate into reduced energy consumption, shorter cycle times, and lower risk of thermal decomposition. Procurement decisions involving kilogram-scale synthesis of this intermediate should factor in the potential for more economical purification relative to the higher-boiling dichloro analog, particularly when high purity (>98%) is required for subsequent derivatization steps.

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